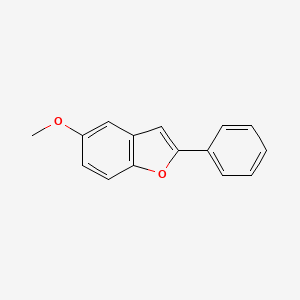

5-Methoxy-2-phenylbenzofuran

Description

Properties

IUPAC Name |

5-methoxy-2-phenyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-16-13-7-8-14-12(9-13)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQXNJFDHXMMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Phenylbenzofuran and Its Analogues

Classical and Contemporary Synthetic Routes to 2-Arylbenzofurans

The synthesis of the 2-arylbenzofuran skeleton, the core of 5-Methoxy-2-phenylbenzofuran, has been achieved through a variety of classical and modern chemical reactions. These methods often begin with substituted phenols and employ cyclization as a key step.

A traditional and widely used approach involves the coupling of cuprous aryl acetylenes with o-halophenols in pyridine. organic-chemistry.org A variation of this, the Sonogashira coupling, treats aryl acetylenes with o-halophenols using a palladium-phosphine complex as a catalyst, along with a copper(I) co-catalyst like copper iodide and a base such as triethylamine (B128534). organic-chemistry.org

Another classical route is the acid-catalyzed cyclization and condensation of phenacyl phenyl ethers, often using polyphosphoric acid (PPA) in xylene at high temperatures. organic-chemistry.org Similarly, 2-(2-Methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to form the 2-arylbenzofuran ring system. organic-chemistry.org

More contemporary methods offer improved efficiency and milder conditions. One such method is a two-step process that begins with a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by the oxidative cyclization of the resulting o-vinylphenol intermediate to yield the 2-arylbenzofuran. nih.gov The intramolecular Wittig reaction of o-acyloxybenzylidene phosphoranes represents another important route. organic-chemistry.orgunica.it This reaction proceeds via condensation in the presence of a base to form the benzofuran (B130515) ring. organic-chemistry.org

A versatile three-step synthesis starts with the O-alkylation of a substituted 2-hydroxybenzaldehyde using methyl α-bromophenylacetate. The resulting product is then hydrolyzed to form a 2-(2-formylphenoxy)-2-phenylacetic acid, which subsequently undergoes cyclization to furnish the final 2-arylbenzofuran derivative. researchgate.net Furthermore, the oxidative cyclization of 2-hydroxystilbenes, facilitated by reagents like iodine(III), provides a direct route to 2-arylbenzofurans in good to excellent yields. nih.gov

Catalytic Strategies in Benzofuran Synthesis

Catalysis plays a pivotal role in the modern synthesis of benzofurans, offering pathways with high efficiency, selectivity, and functional group tolerance. Transition metals, particularly palladium, copper, rhodium, and gold, are at the forefront of these strategies.

Palladium- and Copper-Based Catalysis: Palladium and copper catalysts are frequently used in combination, especially in coupling reactions that lead to benzofuran formation. The Sonogashira coupling, for instance, utilizes a dual palladium-copper catalytic system to couple terminal alkynes with iodophenols, which then undergo intramolecular cyclization. nih.govresearchgate.net Palladium acetate (B1210297) has also been employed to promote the synthesis of benzofurans from the reaction between imidazo[1,2-a]pyridines and coumarins, with a copper-based oxidant facilitating the process. researchgate.net In other syntheses, palladium catalysts are used for the ring closure of aryl o-bromobenzyl ketones. nih.gov Copper catalysts, on their own, can mediate the intramolecular C-O bond formation and have been used in one-pot syntheses involving salicylaldehydes, amines, and calcium carbide to generate the benzofuran skeleton. nih.govresearchgate.net

Rhodium and Gold Catalysis: Rhodium-mediated catalysis has been applied to the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govresearchgate.net This relay catalysis method allows for the chemodivergent generation of benzofuran structures. nih.govresearchgate.net Gold catalysts are effective in activating the π-systems of alkenes and alkynes. nih.gov For example, a gold(I)-N-heterocyclic carbene (NHC) complex can catalyze the cyclization of 2-alkynylphenols to form benzofurans. nih.gov

Other Catalytic Systems: Beyond transition metals, other catalytic systems have been developed. Iodine(III) compounds, such as (diacetoxyiodo)benzene, can act as catalysts for the oxidative cyclization of 2-hydroxystilbenes, offering a metal-free alternative. nih.gov Basic catalysts like triethylamine have also been utilized in reactions such as the Rap–Stoermer reaction, where α-haloketones are treated with salicylaldehydes to produce benzofuran derivatives through a Dieckmann-like aldol (B89426) condensation. nih.gov Iron(III) catalysts, like FeCl3, can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring via direct oxidative C-O bond formation. nih.gov

The table below summarizes various catalytic strategies employed in the synthesis of the 2-arylbenzofuran scaffold.

Interactive Data Table: Catalytic Strategies in 2-Arylbenzofuran Synthesis| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Terminal Alkynes, Iodophenols | Sonogashira Coupling / Cyclization | nih.gov |

| Palladium Acetate / Cu(OTf)₂ | Imidazo[1,2-a]pyridines, Coumarins | Oxidative Addition / Ring Formation | researchgate.net |

| Rhodium-based catalyst | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization | nih.govresearchgate.net |

| Gold(I)-NHC complex | 2-Alkynylphenols | Cyclization | nih.gov |

| PhI(OAc)₂ (catalyst), m-CPBA | 2-Hydroxystilbenes | Oxidative Cyclization | nih.gov |

| FeCl₃ | Electron-rich Aryl Ketones | Intramolecular Oxidative C-O Cyclization | nih.gov |

Derivatization Approaches for Structural Modification of the 5-Methoxy-2-phenylbenzofuran Core

Structural modification of the 5-Methoxy-2-phenylbenzofuran scaffold is crucial for tuning its chemical and biological properties. Derivatization can occur at several positions, including the benzofuran core itself (e.g., at C3 or C5) or on the 2-phenyl substituent.

One common approach involves electrophilic substitution reactions. For instance, C3-acylation of the benzofuran ring can be achieved through Friedel-Crafts reactions with acyl chlorides, introducing a ketone functionality. scilit.com This newly introduced group can then be further modified; for example, a Wolff-Kishner reduction can convert a 2-aroylbenzofuran into a 2-benzylbenzofuran.

Functionalization at the C5 position of the benzofuran ring is another key strategy. Starting with a 5-bromo-2-arylbenzofuran intermediate allows for the application of palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, can be used to introduce acrylic ester groups at this position, which can be subsequently modified.

Derivatization can also involve the introduction of nitrogen-containing functional groups. The synthesis of 2-aminobenzofurans has been achieved through methods like the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. Another route involves converting a precursor like 5-methoxybenzofuran-3-yl-acetic acid into an acid chloride, followed by reaction with an amine to form an amide, which is then reduced to yield an amine derivative at the 3-position.

Finally, modifications can be made to the 2-phenyl ring. For example, synthesizing analogues where the phenyl group is substituted with hydroxyl groups can be achieved through multi-step syntheses, which can alter the compound's properties. The table below outlines several approaches for the structural modification of the benzofuran core.

Interactive Data Table: Derivatization of the Benzofuran Core

| Position of Modification | Reaction Type | Reagents/Method | Resulting Functional Group |

|---|---|---|---|

| C3 | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acyl |

| C3 (from Acyl) | Wolff-Kishner Reduction | Hydrazine, Base | Benzyl (B1604629) |

| C5 | Heck Reaction | Alkene, Pd Catalyst | Substituted Alkene |

| C2 | Cycloaddition | ortho-Quinone Methide, Isocyanide | Amino |

| C3 | Amidation/Reduction | Amine, Reducing Agent | Ethanamine |

| 2-Phenyl Ring | Multi-step synthesis | Various | Hydroxyl |

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Phenylbenzofuran Derivatives

Impact of Substituent Position and Nature on Biological Activities

The type and position of chemical groups attached to the 5-methoxy-2-phenylbenzofuran framework significantly modulate its pharmacological profile. Research has shown that even minor structural alterations can lead to substantial changes in potency and selectivity.

For anticancer activity, SAR studies have revealed several important trends. The substitution pattern on the 2-phenyl ring is a critical determinant of cytotoxicity. For instance, the presence of methoxy (B1213986) groups on the phenyl ring has been shown to affect anticancer potency nih.gov. Similarly, the introduction of halogen atoms like chlorine or bromine can enhance anticancer activity, an effect attributed to the formation of halogen bonds which can improve binding affinity to biological targets nih.gov. The position of these halogens is also vital, with maximum activity often observed when the halogen is at the para position of the N-phenyl ring of benzofuran (B130515) derivatives nih.gov. Conversely, the absence of a methoxy substituent on the heterocyclic ring, coupled with the presence of two halogen-substituted rings, has been found to be detrimental to cytotoxic activity nih.gov. Modifications at the C-2 position of the benzofuran core with ester or heterocyclic rings have also been identified as crucial for cytotoxic effects nih.gov.

In the context of monoamine oxidase (MAO) inhibition, a target for neurological disorders, the placement of substituents is equally important. Studies on 2-phenylbenzofuran (B156813) derivatives have demonstrated that methoxy substituents on the 2-phenyl ring influence inhibitory activity against MAO-B.

Furthermore, the addition of other functional groups, such as a nitro group, can significantly alter the biological activity. For example, adding a nitro group at the 7-position on the benzofuran moiety generally leads to a decrease in MAO-B inhibitory activity. The antibacterial activity of benzofuran derivatives is also closely related to substituents on the 2-position phenyl group and the 5-position of the benzofuran core, where hydroxyl, halogen, and amino groups can be introduced rsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Methoxy-2-phenylbenzofuran Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity physchemres.org. This approach allows researchers to predict the activity of new, unsynthesized analogues, thereby guiding rational drug design and prioritizing synthetic efforts physchemres.org. For 2-phenylbenzofuran derivatives, QSAR studies have been employed to understand the specific physicochemical properties that govern their biological actions.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed biological activity physchemres.org.

For example, a QSAR study on 2-phenylbenzofuran derivatives for antiprotozoal activity utilized quantum chemical descriptors calculated using Density Functional Theory (DFT) physchemres.org. DFT-based descriptors are advantageous as they can directly characterize compounds based on their molecular structures and help explain the mechanism of action in terms of chemical reactivity physchemres.org. The statistical quality and predictive power of the resulting QSAR models are rigorously assessed using parameters such as the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (R²cv) physchemres.org.

By analyzing the descriptors that appear in the final QSAR equation, researchers can identify the key molecular features driving the biological activity. This provides valuable insights into the SAR, highlighting which properties should be modified to enhance the desired effect. The ultimate goal of these QSAR studies is to create a robust and validated model that can accurately predict the activity of new 2-phenylbenzofuran derivatives before they are synthesized, making the drug discovery process more efficient.

Mechanistic Elucidation at the Molecular and Cellular Level

Enzyme Interaction and Modulation Studies

Derivatives of the 2-phenylbenzofuran (B156813) class have been investigated for their ability to interact with and modulate the activity of various enzymes. These interactions are critical to their potential biological effects.

Studies have shown that the 2-phenylbenzofuran skeleton is a promising scaffold for developing enzyme inhibitors. For example, a series of 2-phenylbenzofuran derivatives were synthesized and evaluated as inhibitors of testosterone (B1683101) 5α-reductase, an enzyme implicated in certain androgen-dependent conditions. nih.gov In this study, derivatives with a carbamoyl (B1232498) group, particularly at the 6-position of the benzofuran (B130515) ring, showed more potent inhibitory activity against the rat enzyme than those with alkylamino or alkyloxy groups. nih.gov Against human 5α-reductase, 6-substituted derivatives were generally more potent than their 5-substituted counterparts. nih.gov

The interaction of benzofuran derivatives with cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has also been a subject of research. Several 2-arylbenzofuran derivatives demonstrated more potent inhibitory activity against BChE than AChE. nih.govmdpi.com One compound, Cathafuran C, was identified as a particularly potent and selective BChE inhibitor. nih.gov Molecular dynamics simulations have suggested that certain 2-phenylbenzofuran compounds bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov

Furthermore, 2-phenylbenzofuran derivatives featuring methoxy (B1213986) and nitro substitutions have been identified as potent inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in neurotransmitter metabolism. unica.itnih.gov The position of the methoxy group on the 2-phenyl ring and the nitro group on the benzofuran core significantly influences the inhibitory activity and selectivity for MAO-A or MAO-B. nih.gov For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran was found to be a highly potent and selective MAO-B inhibitor, with an IC50 value of 0.024 µM. nih.gov

Table 1: Enzyme Inhibition by 2-Phenylbenzofuran Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Carbamoyl-2-phenylbenzofurans | Testosterone 5α-reductase | 6-substituted derivatives were more potent than 5-substituted ones. | nih.gov |

| 2-Arylbenzofurans | Butyrylcholinesterase (BChE) | Showed selective and potent inhibition of BChE over AChE. Cathafuran C was most potent (IC50 = 2.5-32.8 µM). | nih.govmdpi.com |

| Methoxy-nitro-2-phenylbenzofurans | Monoamine Oxidase B (MAO-B) | 2-(3-methoxyphenyl)-5-nitrobenzofuran was a highly potent inhibitor (IC50 = 0.024 µM). | nih.gov |

| 2-Phenylbenzofuran-3-carboxamides | Sortase A (SrtA) | Compound Ia-22 showed potent inhibition (IC50 = 30.8 µM). Amide group at C3 was essential for activity. | nih.gov |

Receptor Binding Profiling and Ligand-Target Interactions

The biological activities of 2-phenylbenzofuran derivatives are also mediated through their binding to specific cellular receptors. The cannabinoid and epidermal growth factor receptors are notable targets.

Research into 2,3-dihydro-1-benzofuran derivatives has identified them as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The selectivity and functional activity of benzofuran carboxamides at cannabinoid receptors (CB1 and CB2) were found to be dependent on the nature of the amide substituent and the position of the methoxy group on the benzofuran ring. nih.gov This highlights the tunability of the scaffold for achieving receptor selectivity. The development of these ligands was guided by the pharmacophoric elements of known cannabinoid analogs, leading to the discovery of compounds with high affinity and selectivity for the CB2 receptor. olemiss.edu

In the context of cancer research, benzofuran-indole hybrids have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies predicted that these hybrids could bind to the tyrosine kinase domain of EGFR, with methoxy groups forming hydrogen bonds with key amino acid residues like Met793 in the kinase hinge region.

Cellular Pathway Investigations (e.g., Cell Cycle, Apoptosis Signaling)

The anti-proliferative effects of many benzofuran derivatives are rooted in their ability to interfere with fundamental cellular processes such as the cell cycle and programmed cell death (apoptosis).

Cell Cycle Arrest: Several studies have demonstrated that benzofuran compounds can induce cell cycle arrest in cancer cells. A synthetic benzofuran lignan (B3055560) derivative, known as Benfur, was shown to arrest Jurkat T-cells at the G2/M phase of the cell cycle. nih.govnih.gov This arrest was associated with an increase in the levels of cell cycle regulatory proteins p21 and cyclin B. nih.govnih.gov Similarly, another methoxy-containing benzofuran derivative caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Analysis of cell cycle distribution is a common method to evaluate the impact of such compounds, often using techniques like flow cytometry. nih.govauctoresonline.org

Apoptosis Signaling: Induction of apoptosis is a key mechanism for many anticancer agents. Benzofuran derivatives have been shown to trigger apoptosis through multiple signaling cascades.

p53-Dependent Pathway: The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in initiating apoptosis in response to cellular stress. youtube.comyoutube.com The activity of the benzofuran derivative Benfur was found to be predominantly dependent on a functional p53 pathway. nih.govnih.gov Benfur treatment led to the stabilization of p53, likely by inhibiting its negative regulator, MDM2. nih.gov This stabilized p53 can then transcriptionally activate pro-apoptotic target genes. youtube.comyoutube.comyoutube.com

Mitochondrial (Intrinsic) Pathway: The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins. A benzofuran-isatin conjugate was found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-xl and upregulating the pro-apoptotic protein Bax and cytochrome c. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3. nih.gov

NF-κB Pathway Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis. youtube.com The benzofuran derivative Benfur was found to inhibit NF-κB activation, contributing partially to its cell-death-inducing effects. nih.gov Other benzofuran hybrids have also been designed to target the NF-κB and MAPK signaling pathways. nih.gov

Table 2: Effects of Benzofuran Derivatives on Cellular Pathways

| Derivative | Cell Line | Pathway Affected | Key Molecular Events | Reference |

|---|---|---|---|---|

| Benfur | Jurkat T-cells | Cell Cycle & Apoptosis | G2/M arrest; p53 stabilization; NF-κB inhibition. | nih.govnih.gov |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 (Colorectal) | Apoptosis | Upregulation of p53; Downregulation of Bcl-xl; Upregulation of Bax. | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Cell Cycle & Apoptosis | S and G2/M phase arrest in A549; Increased ROS generation; Caspase-3/7 activation. | mdpi.com |

Molecular Interaction Analysis with Biomolecules

The interaction of small molecules with ubiquitous biomolecules, such as proteins and nucleic acids, is fundamental to understanding their pharmacokinetic and pharmacodynamic properties.

Studies using circular dichroism and fluorescence spectroscopy have investigated the binding of 4-nitrophenyl-functionalized benzofuran derivatives to bovine serum albumin (BSA), a model transport protein. mdpi.comencyclopedia.pubnih.gov These studies demonstrated that benzofuran derivatives can efficiently bind to serum albumins, which could act as carriers for these compounds. mdpi.com The binding affinity was found to be in the nanomolar range, and the interaction led to changes in the secondary structure of the protein. mdpi.comencyclopedia.pubnih.gov Molecular docking studies predicted that some benzofuran derivatives are housed within the interior of the protein structure, while others bind to the albumin surface, with the specific binding mode influencing the affinity. mdpi.comnih.gov The binding of naphthofuran derivatives to BSA has also been quantified, showing strong interactions. asianpubs.org

Molecular docking is a computational technique frequently used to predict the binding pose and affinity of a ligand to its target biomolecule. researchgate.netrroij.com This method has been applied to understand the interactions of 2-phenylbenzofuran derivatives with various targets, including enzymes like Sortase A and MAO, providing insights into the specific amino acid residues involved in the binding. nih.govnih.gov For example, docking studies showed a 2-phenylbenzofuran-3-carboxamide (B13655467) inhibitor sharing a similar binding pattern with the natural substrate in the active site of Sortase A, forming hydrogen bonds with key residues like Cys184 and Arg197. nih.gov Computational studies based on density functional theory (DFT) have also been used to elucidate the mechanisms of interaction, such as the free radical scavenging properties of some 2-phenylbenzofuran derivatives. rsc.orgnih.gov

Table 3: Interaction of Benzofuran Derivatives with Biomolecules

| Derivative | Biomolecule | Method of Analysis | Key Findings | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Fluorescence Titration, CD Spectroscopy, Molecular Docking | High-affinity binding (kD = 28.4 nM); Alters protein secondary structure; Housed in the interior of the protein. | mdpi.comnih.gov |

| Naphthofuran derivative | Bovine Serum Albumin (BSA) | Partition Method | Strong binding with an intrinsic association constant (K) of 1.53 × 10³. | asianpubs.org |

| 2-Phenyl-benzofuran-3-carboxamide (Ia-22) | Sortase A (SrtA) | Molecular Docking | Binds in the active site, forming H-bonds with Cys184, Trp194, and Arg197. | nih.gov |

| 2-(3-methoxyphenyl)-5-nitrobenzofuran | Monoamine Oxidase B (MAO-B) | Molecular Docking | Confirmed experimental results and highlighted key residues for inhibition. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 5-Methoxy-2-phenylbenzofuran, and a biological target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

While specific molecular docking studies exclusively focused on 5-Methoxy-2-phenylbenzofuran are not extensively documented in publicly available literature, research on closely related 2-phenylbenzofuran (B156813) derivatives highlights the utility of this approach. For instance, studies on various substituted benzofurans have successfully employed molecular docking to identify potential biological targets and elucidate binding mechanisms. These studies often involve docking the compounds against a panel of proteins implicated in various diseases to predict potential therapeutic applications.

The general workflow for a molecular docking study of 5-Methoxy-2-phenylbenzofuran would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of 5-Methoxy-2-phenylbenzofuran is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in various poses within the active site.

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

For illustrative purposes, the following table presents hypothetical docking scores and interacting residues for 5-Methoxy-2-phenylbenzofuran with a generic protein kinase, a common target for benzofuran (B130515) derivatives.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174, Tyr330 |

| Cyclin-Dependent Kinase 2 | -9.2 | Ile20, Gly21, Val74, Phe91 |

| Aurora Kinase A | -8.9 | Leu144, Val152, Ala218, Thr222 |

This is a hypothetical table for illustrative purposes.

These predicted interactions and binding affinities provide a rational basis for the further experimental validation of 5-Methoxy-2-phenylbenzofuran as a potential inhibitor of these targets.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has become a popular tool for chemists due to its favorable balance between accuracy and computational cost. For 5-Methoxy-2-phenylbenzofuran, DFT calculations can provide valuable information about its electronic properties, which in turn govern its reactivity and interactions.

DFT studies on the parent 2-phenylbenzofuran scaffold have demonstrated the utility of this method in understanding the molecule's geometry, vibrational frequencies, and electronic properties. physchemres.org By applying DFT, researchers can calculate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For 5-Methoxy-2-phenylbenzofuran, DFT calculations would likely show that the oxygen atoms of the methoxy (B1213986) and furan (B31954) groups create regions of high electron density, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic rings, on the other hand, would exhibit a more complex electron distribution influencing their stacking interactions with biological macromolecules.

Quantum-Chemical Descriptors in Reactivity and Binding Properties

Quantum-chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors quantify various aspects of a molecule's properties and are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). physchemres.org For 5-Methoxy-2-phenylbenzofuran, these descriptors can be used to predict its biological activity, reactivity, and physicochemical properties. rasayanjournal.co.in

Some of the key global reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated to identify the specific atoms or regions within 5-Methoxy-2-phenylbenzofuran that are most susceptible to nucleophilic, electrophilic, or radical attack. rasayanjournal.co.in This information is invaluable for understanding the mechanisms of its chemical reactions and its interactions with biological targets.

The following table provides a hypothetical set of calculated quantum-chemical descriptors for 5-Methoxy-2-phenylbenzofuran.

| Descriptor | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Electronegativity | 3.5 |

| Chemical Hardness | 2.3 |

| Softness | 0.43 |

| Electrophilicity Index | 2.66 |

This is a hypothetical table for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov When applied to a ligand-protein complex, such as 5-Methoxy-2-phenylbenzofuran bound to a target protein, MD simulations can provide detailed insights into the dynamic behavior of the system, the stability of the binding, and the conformational changes that may occur upon ligand binding. uj.ac.za

An MD simulation of a 5-Methoxy-2-phenylbenzofuran-protein complex would typically involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the atomic motions.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify the flexible and rigid regions of the protein.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

By providing a dynamic picture of the ligand-protein interaction, MD simulations complement the static view offered by molecular docking and can help to refine our understanding of the binding mechanism of 5-Methoxy-2-phenylbenzofuran.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. In the context of 5-Methoxy-2-phenylbenzofuran, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in assigning the precise connectivity and spatial arrangement of atoms within the molecule.

Research studies have reported the following ¹H NMR spectral data for 5-Methoxy-2-phenylbenzofuran, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) on a high-frequency spectrometer (e.g., 600 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).

The proton NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the benzofuran (B130515) and phenyl rings, as well as the methoxy (B1213986) group. For instance, a singlet peak is observed for the methoxy group (OCH₃) protons. The protons on the benzofuran and phenyl rings appear as multiplets, doublets, and triplets, with their specific chemical shifts and coupling constants (J values) providing crucial information about their neighboring protons and, consequently, the substitution pattern of the rings.

Similarly, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum displays distinct signals for each unique carbon atom in 5-Methoxy-2-phenylbenzofuran, including the carbons of the benzofuran core, the phenyl substituent, and the methoxy group. The chemical shifts of these carbon atoms are indicative of their hybridization and local electronic environment.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous structural assignment of 5-Methoxy-2-phenylbenzofuran, confirming the presence and connectivity of all its constituent parts.

Interactive Data Table: ¹H NMR Data for 5-Methoxy-2-phenylbenzofuran in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.86 | m | 2H | Ar-H |

| 7.44 | dd | 3H | Ar-H |

| 7.36 | t | 1H | Ar-H |

| 7.06 | d (J = 2.6 Hz) | 1H | Ar-H |

| 6.98 | s | 1H | Ar-H |

| 6.91 | dd (J = 8.9, 2.6 Hz) | 1H | Ar-H |

| 3.88 | s | 3H | OCH₃ |

Data sourced from a study on 2-arylbenzofuran derivatives. nih.govresearchgate.net

Interactive Data Table: ¹³C NMR Data for 5-Methoxy-2-phenylbenzofuran in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 156.23 | C-O (Benzofuran) |

| 155.97 | C-O (Methoxy) |

| 149.98 | C-Ar |

| 130.56 | C-Ar |

| 129.17 | C-Ar (Phenyl) |

| 128.84 | C-Ar (Phenyl) |

| 124.97 | C-Ar (Phenyl) |

| 115.11 | C-Ar |

| 111.45 | C-Ar |

| 102.94 | C-Ar |

| 100.21 | C-Ar (Benzofuran) |

| 55.91 | OCH₃ |

Data interpretation based on general chemical shift ranges and data from related structures.

Mass Spectrometry (MS) for Molecular Confirmation in Research

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For 5-Methoxy-2-phenylbenzofuran, MS is crucial for confirming its molecular formula and, by extension, its identity.

In a typical electron ionization (EI) mass spectrum of 5-Methoxy-2-phenylbenzofuran, the molecule is ionized, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula, C₁₅H₁₂O₂.

Beyond the molecular ion, the mass spectrum also displays a series of fragment ions. These fragments are formed through the cleavage of specific bonds within the molecular ion. The fragmentation pattern is characteristic of the compound's structure and can provide valuable corroborative evidence for the proposed structure. Common fragmentation pathways for benzofuran derivatives often involve the cleavage of the ether bond and fragmentation of the substituent groups.

The analysis of the molecular ion peak and the fragmentation pattern in the mass spectrum serves as a definitive method for confirming the molecular weight and structural features of 5-Methoxy-2-phenylbenzofuran in a research setting.

Interactive Data Table: Expected Mass Spectrometry Data for 5-Methoxy-2-phenylbenzofuran

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| Exact Mass (Monoisotopic) | 224.08373 Da |

| Expected Molecular Ion (M⁺•) [m/z] | 224 |

Data calculated from the molecular formula.

Chromatography Techniques (e.g., HPLC) for Purity and Quantification in Research Studies

Chromatographic techniques are indispensable in chemical research for the separation, identification, and quantification of compounds within a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for assessing the purity of synthesized compounds like 5-Methoxy-2-phenylbenzofuran and for quantifying their concentration in various samples.

In a research context, a validated HPLC method is essential to ensure the quality and reliability of the compound being studied. The development of an HPLC method for 5-Methoxy-2-phenylbenzofuran would typically involve the following considerations:

Column: A reversed-phase column, such as a C18 or C8 column, is commonly used for the separation of moderately polar organic compounds like benzofuran derivatives.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed as the mobile phase. The composition of the mobile phase can be optimized in either an isocratic (constant composition) or gradient (varying composition) mode to achieve the best separation.

Detection: A UV-Vis detector is often used for the detection of aromatic compounds like 5-Methoxy-2-phenylbenzofuran, as they exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. The detection wavelength is chosen to maximize the sensitivity for the analyte.

Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve.

The retention time (the time it takes for the compound to travel through the column) is a characteristic parameter for a given compound under specific chromatographic conditions and is used for its identification. The purity of a sample of 5-Methoxy-2-phenylbenzofuran is assessed by the presence of a single, sharp peak in the chromatogram. Any additional peaks would indicate the presence of impurities. The peak area percentage is often used to express the purity of the main component.

Interactive Data Table: General HPLC Parameters for the Analysis of Benzofuran Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (or buffer) mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 300 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These are general parameters and would require optimization for the specific analysis of 5-Methoxy-2-phenylbenzofuran.

Role of 5 Methoxy 2 Phenylbenzofuran and Benzofuran Scaffolds in Medicinal Chemistry Research and Drug Discovery Paradigms

Benzofuran (B130515) as a Privileged Scaffold for Novel Bioactive Compound Design

The benzofuran skeleton is recognized in medicinal chemistry as a "privileged scaffold". nih.gov This distinction is due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent pharmacological activities. nih.govdocumentsdelivered.com The structural rigidity and electronic characteristics of the benzofuran ring system allow it to serve as a versatile framework that can be readily functionalized, enabling interaction with a diverse range of biological targets. researchgate.net

Benzofuran and its derivatives are known to possess an impressive spectrum of biological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and antiarrhythmic activities. researchgate.netresearchgate.netrsc.org This broad applicability stems from the fact that the benzofuran core is a key structural motif in numerous clinically significant drugs. nih.govresearchgate.net For instance, Amiodarone, a potent antiarrhythmic agent, features a benzofuran core, highlighting the scaffold's value in treating cardiovascular diseases. unica.itnih.gov Similarly, natural furocoumarins like psoralen, which contain a benzofuran-like structure, are utilized in the treatment of skin disorders such as psoriasis. nih.gov

The significance of the benzofuran scaffold in drug design is further underscored by its role as a foundational structure for developing agents against contemporary health challenges. Researchers have successfully synthesized benzofuran derivatives with promising activity against various cancer cell lines, HIV, and drug-resistant bacteria. nih.govnih.govsemanticscholar.org The ability to introduce a wide variety of substituents at different positions of the benzofuran ring system allows medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. semanticscholar.org This chemical tractability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, making the benzofuran scaffold a highly attractive starting point for the design and development of novel therapeutic agents. researchgate.netnih.gov The continued exploration of this scaffold is a testament to its enduring importance and potential in the ongoing quest for new and more effective medicines. scilit.com

Strategies for Lead Compound Optimization based on 5-Methoxy-2-phenylbenzofuran Derivatives

One primary strategy involves the modification of the 2-phenyl ring . The position and nature of substituents on this ring can dramatically influence biological activity. For instance, in a series of 2-phenylbenzofuran (B156813) derivatives designed as Monoamine Oxidase (MAO) inhibitors, the placement of methoxy (B1213986) groups on the phenyl ring was critical for potency and selectivity. unica.it A methoxy substituent at the meta position of the 2-phenyl ring was found to be more favorable for MAO-B inhibition than an ortho substitution. unica.it Further studies on 2-arylbenzofurans as potential agents for Alzheimer's disease revealed that the introduction of two or more hydroxyl groups on the aromatic ring could increase inhibitory activity against the BACE1 enzyme. nih.govsemanticscholar.org

Another crucial optimization approach is the functionalization of the benzofuran nucleus itself. The electronic properties and binding interactions of the entire molecule can be modulated by adding or altering substituents on this core structure. In the development of adenosine (B11128) A1 and A2A receptor antagonists based on a 2-benzoyl-1-benzofuran scaffold, it was found that dimethoxy substitution at the C6 and C7 positions of the benzofuran ring was beneficial for affinity and activity. nih.gov Structure-activity relationship (SAR) studies on anticancer derivatives have also shown that the presence of a 6-methoxy group is essential for high antiproliferative activity in certain series of compounds. nih.gov Furthermore, the introduction of a nitro group at position 7 of the benzofuran moiety was shown to modulate the activity of MAO inhibitors, although in some cases, it led to a decrease in MAO-B activity. unica.it

The strategic introduction of halogen atoms , such as bromine, is another effective method for lead optimization. Research on benzofuran derivatives as potential anticancer agents has indicated that the presence of bromine, particularly when attached to a methyl or acetyl group on the benzofuran system, can significantly increase cytotoxicity against cancer cell lines. researchgate.net

Table 1: SAR of 2-Phenylbenzofuran Derivatives as MAO-B Inhibitors

| Compound | Substituent (2-Phenyl Ring) | Substituent (Benzofuran Ring) | MAO-B Inhibition (IC50, µM) |

|---|---|---|---|

| Reference Compound | 4'-Methoxy | 5'-Nitro | 0.140 |

| Analog 1 | 3'-Methoxy | None | Potent |

| Analog 2 | 2'-Methoxy | None | Less Potent than Analog 1 |

| Analog 3 | 3',4'-Dimethoxy | None | Potent |

| Analog 4 | 2'-Methoxy | 7'-Nitro | Decreased Activity |

Data sourced from studies on 2-phenylbenzofuran derivatives. unica.it

Table 2: Influence of Methoxy Group Position on Anticancer Activity

| Compound Series | Methoxy Group Position | General Activity |

|---|---|---|

| Series A | 6-Methoxy | Essential for high antiproliferative activity |

| Series B | Unsubstituted | Lower activity compared to Series A |

Data based on SAR studies of antiproliferative benzofuran derivatives. nih.gov

Future Directions and Emerging Research Avenues for 5 Methoxy 2 Phenylbenzofuran Research

Exploration of Novel Biological Targets

The biological activity of 2-phenylbenzofuran (B156813) derivatives is a subject of ongoing investigation, with studies revealing inhibitory effects on various enzymes. A key area of future research lies in identifying and validating novel biological targets for 5-Methoxy-2-phenylbenzofuran and its analogues.

Current and Potential Targets: Initial research has focused on the interaction of substituted 2-phenylbenzofurans with monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. unica.itnih.gov Derivatives with methoxy (B1213986) substitutions on the 2-phenyl ring have shown potent and selective inhibitory activity. unica.it For instance, studies have identified specific substitution patterns that determine the affinity for MAO-A or MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Beyond monoamine oxidases, the structural similarity of the benzofuran (B130515) core to other bioactive molecules suggests other potential targets. evitachem.com These include:

Cholinesterase: Inhibition of this enzyme is a key strategy in managing conditions like Alzheimer's disease. evitachem.com

Melatonin (B1676174) Receptors: The structural resemblance to melatonin suggests potential interactions, which could be exploited for treating neurological and sleep disorders. evitachem.com

Anticancer Targets: Various benzofuran derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines, including colon, breast, and renal cancer. nih.govmdpi.com The mechanisms often involve the induction of apoptosis. nih.gov

Future research should employ high-throughput screening and proteomics-based approaches to systematically screen 5-Methoxy-2-phenylbenzofuran against a wider array of biological targets. This will help to uncover new therapeutic applications and understand potential off-target effects.

| Potential Biological Target | Therapeutic Relevance | Supporting Findings for Benzofuran Scaffold |

| Monoamine Oxidase (MAO-A & MAO-B) | Neurological Disorders (e.g., Depression, Parkinson's) | Methoxy-substituted 2-phenylbenzofurans show potent and selective inhibition. unica.itnih.gov |

| Cholinesterase | Alzheimer's Disease | Structural similarities suggest potential inhibitory activity. evitachem.com |

| Melatonin Receptors | Sleep Disorders, Neurological Conditions | Structural features may allow for interaction with these receptors. evitachem.com |

| Various Cancer Cell Lines | Oncology | Derivatives show antiproliferative effects and induce apoptosis. nih.govmdpi.com |

| Microbial Enzymes | Infectious Diseases | Benzofuran derivatives have shown antibacterial and antifungal properties. researchgate.net |

Advanced Synthetic Methodologies and Sustainable Synthesis for Benzofuran Derivatives

The synthesis of the benzofuran core is a well-established area of organic chemistry, yet there is a continuous drive to develop more efficient, versatile, and environmentally friendly methods. acs.org Advanced methodologies are crucial for creating diverse libraries of 5-Methoxy-2-phenylbenzofuran analogues for structure-activity relationship (SAR) studies.

Modern Synthetic Approaches: Traditional methods are being supplemented and replaced by advanced, often metal-catalyzed, reactions that offer higher yields and greater functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the benzofuran ring. acs.org Methods like the Sonogashira coupling of ortho-alkynylphenols followed by intramolecular cyclization are highly effective. acs.orgnih.gov One-pot syntheses combining coupling and cyclization steps streamline the process significantly. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective alternative to palladium. CuI-catalyzed ring closure of 2-haloaromatic ketones and copper-TMEDA catalyzed transformations are efficient methods for producing benzofurans. acs.orgorganic-chemistry.org

Sustainable Synthesis: A major focus of modern synthetic chemistry is sustainability. This includes using water as a solvent, developing recyclable catalysts, and designing catalyst-free reactions. organic-chemistry.orgacs.org For example, copper-catalyzed synthesis in water has been reported, and catalyst-free cascade reactions between nitroepoxides and salicylaldehydes provide a green alternative. acs.orgacs.org

Other Metal Catalysts: Nickel and ruthenium have also been employed to catalyze the formation of the benzofuran nucleus, expanding the toolkit available to chemists. acs.orgorganic-chemistry.org

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

| Sonogashira Coupling & Cyclization | Palladium (e.g., (PPh3)PdCl2) / Copper (Co-catalyst) | Efficient for coupling terminal alkynes and iodophenols. acs.org | acs.orgnih.gov |

| Intramolecular Oxidative Cyclization | Palladium (e.g., [PdCl2(CH3CN)2]) | Forms 2-benzyl benzofurans from ortho-cinnamyl phenols. organic-chemistry.org | organic-chemistry.org |

| Copper-Catalyzed Ring Closure | Copper Iodide (CuI) | Effective for cyclizing 2-haloaromatic ketones. organic-chemistry.org | organic-chemistry.org |

| Sustainable Copper Catalysis | Copper-TMEDA | Uses water as a solvent; catalyst can be reutilized. organic-chemistry.org | organic-chemistry.org |

| Catalyst-Free Cascade Reaction | K2CO3 / DMF | Reaction between nitroepoxides and salicylaldehydes. acs.org | acs.org |

| Hypervalent Iodine-Mediated Cyclization | PhI(OAc)2 | Metal-free cyclization of ortho-hydroxystilbenes. organic-chemistry.org | organic-chemistry.org |

Integrated Experimental and Computational Research Designs for Deeper Mechanistic Understanding

The integration of computational modeling with experimental work provides powerful insights into the mechanisms of action and structure-activity relationships of bioactive compounds. physchemres.org This synergistic approach is essential for the rational design of more potent and selective derivatives of 5-Methoxy-2-phenylbenzofuran.

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. unica.it It has been successfully used to study how 2-phenylbenzofuran derivatives bind to MAO-A and MAO-B, helping to explain their inhibitory activity and selectivity. nih.gov Docking studies can highlight key amino acid residues involved in the interaction, guiding the design of new analogues with improved binding affinity. unica.itnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. physchemres.org Such studies can predict properties like HOMO-LUMO energy gaps, charge distribution, and dipole moments, which are crucial for understanding a molecule's stability and nonlinear optical (NLO) properties. physchemres.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mechanistic PK/PD models can simulate the absorption, distribution, metabolism, and excretion of a drug, as well as its effect on the body over time. nih.govnih.gov While not yet extensively applied to 5-Methoxy-2-phenylbenzofuran, these models are invaluable for predicting therapeutic outcomes and optimizing dosing strategies for drug candidates. nih.gov

By combining these computational tools with experimental synthesis and biological evaluation, researchers can accelerate the drug discovery process. rsc.org This integrated approach allows for the validation of computational predictions and provides a deeper, more mechanistic understanding of how these compounds function at a molecular level.

Development of Research Probes and Chemical Biology Tools

A chemical probe is a small molecule used to study biological systems and validate drug targets. nih.gov To be effective, a probe must be potent, selective, and well-characterized. nih.govresearchgate.net The benzofuran scaffold, including 5-Methoxy-2-phenylbenzofuran, possesses properties that make it an attractive starting point for the development of novel chemical biology tools. nih.gov

From Scaffold to Probe: The development of a chemical probe from a scaffold like 5-Methoxy-2-phenylbenzofuran involves several steps:

Characterization of Core Properties: The inherent properties of the benzofuran ring, such as its fluorescence, provide a foundation for probe design. nih.gov

Introduction of Functionality: The core scaffold can be modified by adding specific functional groups to enable different applications. sigmaaldrich.com This can include:

Reactive Groups (Warheads): For covalent labeling of target proteins, allowing for activity-based protein profiling. youtube.com

Linkers and Tags: For attaching reporter molecules like biotin (B1667282) (for enrichment) or fluorophores (for imaging). sigmaaldrich.com

Optimization of Potency and Selectivity: Iterative synthesis and testing are required to ensure the final probe interacts potently and selectively with its intended biological target, minimizing off-target effects. researchgate.net

Development of Control Compounds: A crucial component of a probe toolkit is a structurally similar but biologically inactive control compound, which helps to confirm that the observed biological effects are due to on-target activity. researchgate.net

The 5-Methoxy-2-phenylbenzofuran structure could be elaborated to create probes for studying the enzymes it is known to inhibit, such as monoamine oxidases. Such tools would be invaluable for understanding the physiological and pathological roles of these enzymes in living systems. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.